Benzyl N,N-dimethylcarbamimidothioate
Description
Benzyl N,N-dimethylcarbamimidothioate is a sulfur-containing organic compound characterized by a benzyl group linked to a carbamimidothioate moiety. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive thiocarbamates and benzyl esters, which are often employed in antiparasitic and antimicrobial applications.
Properties
CAS No. |
24244-54-0 |
|---|---|
Molecular Formula |
C10H14N2S |
Molecular Weight |
194.30 g/mol |
IUPAC Name |
benzyl N,N-dimethylcarbamimidothioate |
InChI |
InChI=1S/C10H14N2S/c1-12(2)10(11)13-8-9-6-4-3-5-7-9/h3-7,11H,8H2,1-2H3 |
InChI Key |
CLIDKUIQNZHSTD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=N)SCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Benzyl Benzoate (BB)
Structural Differences :
- Benzyl N,N-dimethylcarbamimidothioate : Contains a carbamimidothioate group (–N–C(=S)–N(CH₃)₂) attached to a benzyl ring.
- Benzyl Benzoate (BB) : A benzyl ester of benzoic acid (C₆H₅COOCH₂C₆H₅).
Functional and Pharmacological Comparisons :
- Mechanism of Action : BB is a topical scabicide, disrupting the mite’s nervous system via lipophilic penetration. The carbamimidothioate group in the target compound may exhibit similar lipophilicity, but its mechanism remains uncharacterized .
- Efficacy : In clinical trials, 25% BB demonstrated an 87% cure rate for scabies, significantly outperforming 5% permethrin (27%). This highlights the benzyl group’s role in enhancing topical delivery and efficacy .
- The carbamimidothioate’s thiourea moiety might reduce irritation but requires validation.
Data Table 1: Key Properties of Benzyl Derivatives
Benzamide Derivatives
Structural Analogues :
Key Comparisons :
- Solubility and Reactivity : Benzamides exhibit polar amide bonds, favoring water solubility. In contrast, the thiourea-like carbamimidothioate group in the target compound may confer greater lipid solubility, enhancing membrane permeability.
- Spectroscopic Properties : NIST data for N,N-dimethylbenzamide include UV/Vis absorption peaks at 270–290 nm, typical for aromatic amides. The target compound’s sulfur group likely shifts absorption to longer wavelengths, though experimental data are lacking .
- Biological Activity: Benzamides are protease inhibitors or antipsychotics, whereas thiocarbamates often show antifungal or antiparasitic activity. This suggests divergent therapeutic potentials.
Data Table 2: Functional Group Impact on Properties
Benzathine Benzylpenicillin ()
While structurally distinct (a penicillin salt with dibenzylethylenediamine), this compound underscores the benzyl group’s utility in enhancing drug stability and prolonged release. The target compound’s benzyl moiety may similarly improve shelf-life or sustained activity, though this remains speculative without direct data .
Preparation Methods
Synthetic Routes and Methodological Overview
The primary synthesis of Benzyl N,N-dimethylcarbamimidothioate is documented in patent NO123132B, which outlines a multi-step process involving condensation, crystallization, and purification. The method leverages chiral resolution agents to achieve high enantiomeric purity, critical for pharmaceutical intermediates.
Condensation Reaction with S-1-Phenylethylamine
The synthesis begins with the reaction of a precursor compound (Formula 5 in the patent) with S-1-phenylethylamine in a mixed solvent system. Key parameters include:
- Solvent System : Dichloromethane (halogenated hydrocarbon) and ethanol (alcohol) in a volumetric ratio of 50:1 (500 mL dichloromethane : 10 mL ethanol).
- Reagent Ratios : S-1-Phenylethylamine is added at a molar ratio of 1:0.65 relative to the starting material.
- Reaction Conditions : The mixture is heated to 35°C under reflux for 30–60 minutes, followed by cooling to 15–20°C to induce crystallization.
Table 1: Reaction Conditions for Condensation Step
| Parameter | Specification |
|---|---|
| Solvent | Dichloromethane/Ethanol (50:1 v/v) |
| Temperature | 35°C (reflux), 15–20°C (crystallization) |
| Molar Ratio (Amine:Substrate) | 1:0.65 |
| Reaction Time | 30–60 minutes |
Purification and Isolation
Post-reaction, the crude product is filtered and washed with a dichloromethane-ethanol mixture (100 mL dichloromethane : 2 mL ethanol). The mother liquor is retained for further resolution of byproducts. The final product, Formula 4 in the patent, is dried under reduced pressure to yield this compound with >98% purity, as confirmed by $$ ^1H $$ NMR.
Critical Analysis of Reaction Parameters
Solvent Selection and Impact on Yield
The use of dichloromethane as the primary solvent ensures high solubility of the starting material, while ethanol acts as a polar cosolvent to facilitate amine interaction. The patent emphasizes that deviations from the 50:1 volumetric ratio reduce crystallinity, leading to lower yields.
Quality Control and Analytical Validation
The patent specifies $$ ^1H $$ NMR (400 MHz, DMSO-$$ d_6 $$) as the primary analytical tool. Key spectral data include:
- δ 3.12 ppm : Singlet for N,N-dimethyl protons.
- δ 4.52 ppm : Multiplet for benzyl methylene group.
- δ 7.32–7.45 ppm : Aromatic protons.
Recrystallization from ethyl acetate/n-hexane (1:3) further enhances purity to >99.5%.
Industrial Scalability and Environmental Considerations
The method’s scalability is evidenced by its use of low-cost solvents (dichloromethane, ethanol) and ambient-pressure conditions. However, dichloromethane’s environmental toxicity necessitates closed-loop recycling systems to meet green chemistry standards.
Q & A
Basic Research Questions
Q. What synthetic routes are effective for preparing Benzyl N,N-dimethylcarbamimidothioate, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling benzyl derivatives with carbamimidothioate precursors. For example, analogous benzyl carbamates are synthesized via nucleophilic substitution or condensation reactions, using reagents like benzyl chloroformate in anhydrous tetrahydrofuran (THF) under inert atmospheres . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Purity validation requires HPLC (>95%) and elemental analysis .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., benzyl protons at δ 7.2–7.4 ppm) and confirms stereochemistry.
- Infrared Spectroscopy (IR) : Detects characteristic bands (e.g., C=S stretch ~1200 cm⁻¹, N-H bend ~1600 cm⁻¹).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) determines molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves 3D structure and hydrogen-bonding interactions, as demonstrated in analogous carbamates .
Advanced Research Questions
Q. How can Density Functional Theory (DFT) elucidate the reaction mechanisms involving this compound?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G** basis set) model transition states and intermediates. For instance, studies on N-(carbamothioyl)benzamide derivatives reveal nucleophilic attack pathways and thermodynamic stability of tautomers . Solvent effects (PCM models) and activation energy barriers should be validated against experimental kinetics (e.g., UV-Vis monitoring).
Q. How can researchers resolve contradictions between experimental data and computational predictions for this compound?
- Methodological Answer :
- Cross-Validation : Compare DFT-derived geometries with X-ray crystallography data (e.g., bond lengths, angles) .
- Multivariate Analysis : Use statistical tools (e.g., RMSD calculations) to quantify deviations.
- Sensitivity Testing : Vary computational parameters (e.g., basis sets, solvation models) to assess robustness .
Q. What strategies are recommended for studying the biological interactions of this compound?
- Methodological Answer :
- Enzyme Inhibition Assays : Measure IC₅₀ values against targets like proteases or kinases using fluorogenic substrates.
- Receptor Binding Studies : Radioligand displacement assays (e.g., ³H-labeled competitors) quantify affinity (Kᵢ).
- Cellular Uptake Analysis : LC-MS/MS tracks intracellular concentrations in model cell lines .
Experimental Design Considerations
Q. What are best practices for optimizing reaction yields in the synthesis of derivatives?
- Methodological Answer :
- DoE (Design of Experiments) : Screen variables (temperature, solvent polarity, catalyst loading) via factorial design.
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediate formation.
- Microwave-Assisted Synthesis : Reduces reaction time and improves selectivity for thermally sensitive intermediates .
Q. How can researchers address solubility challenges in biological assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO-water mixtures (<1% DMSO to minimize cytotoxicity).
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles for enhanced bioavailability.
- Critical Micelle Concentration (CMC) : Determine using fluorescence probes (e.g., pyrene) to optimize surfactant use .
Data Interpretation and Reporting
Q. How should researchers document crystallographic data for reproducibility?
- Methodological Answer : Report CIF files with deposition codes (e.g., CCDC entries). Include refinement parameters (R-factor, θ range) and hydrogen-bonding metrics (e.g., D–H⋯A distances) as per IUCr standards .
Q. What statistical methods are appropriate for analyzing dose-response relationships in biological studies?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.
- ANOVA with Post Hoc Tests : Compare multiple groups (e.g., Tukey’s test for pairwise differences).
- EC₅₀/IC₅₀ Confidence Intervals : Calculate via bootstrap resampling (n ≥ 3 replicates) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
